
(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2-(ciclopen-2-en-1-il)fenil)borónico es un compuesto organoborónico que presenta un grupo funcional ácido borónico unido a un anillo fenilo, que está aún más sustituido con un grupo ciclopen-2-en-1-il. Este compuesto es de gran interés en química orgánica debido a su utilidad en diversas reacciones de acoplamiento, particularmente el acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente en la síntesis de compuestos biarílicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (2-(ciclopen-2-en-1-il)fenil)borónico típicamente implica la borilación del haluro de arilo correspondiente. Un método común es la borilación catalizada por paladio utilizando bis(pinacolato)diborano (B2Pin2) como fuente de boro. La reacción se lleva a cabo en presencia de una base como el acetato de potasio y un catalizador de paladio como Pd(dppf)Cl2 en condiciones de atmósfera inerte .
Métodos de producción industrial: La producción industrial del ácido (2-(ciclopen-2-en-1-il)fenil)borónico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Los reactores de flujo continuo y los sistemas automatizados a menudo se emplean para mejorar la eficiencia y la escalabilidad .
Tipos de reacciones:
Acoplamiento de Suzuki–Miyaura: Esta es la reacción más prominente que involucra ácido (2-(ciclopen-2-en-1-il)fenil)borónico.
Protodesboronación: Esta reacción implica la eliminación del grupo ácido borónico, típicamente utilizando condiciones ácidas o catalizadores de metales de transición.
Reactivos y condiciones comunes:
Acoplamiento de Suzuki–Miyaura: Catalizadores de paladio (p. ej., Pd(PPh3)4), bases (p. ej., K2CO3) y disolventes como tolueno o etanol.
Oxidación: Peróxido de hidrógeno, perborato de sodio y disolventes como agua o metanol.
Protodesboronación: Ácidos (p. ej., HCl) o catalizadores de metales de transición (p. ej., Pd/C).
Productos principales:
Acoplamiento de Suzuki–Miyaura: Compuestos biarílicos.
Oxidación: Fenoles.
Protodesboronación: El compuesto arilo correspondiente sin el grupo ácido borónico.
Aplicaciones Científicas De Investigación
El ácido (2-(ciclopen-2-en-1-il)fenil)borónico tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción principal del ácido (2-(ciclopen-2-en-1-il)fenil)borónico en el acoplamiento de Suzuki–Miyaura implica el paso de transmetalación, donde el ácido borónico transfiere su grupo orgánico al catalizador de paladio. A esto le sigue la eliminación reductora para formar el producto biarílico deseado . El grupo ácido borónico también interactúa con varios objetivos moleculares y vías, dependiendo de su aplicación en sistemas biológicos .
Compuestos similares:
- Ácido fenilborónico
- Ácido (3-(ciclopen-1-en-1-il)fenil)borónico
- Ácido (ciclopen-1-en-1-il)borónico
Comparación: El ácido (2-(ciclopen-2-en-1-il)fenil)borónico es único debido a la presencia del grupo ciclopen-2-en-1-il, que imparte propiedades estéricas y electrónicas distintas. Esto lo hace particularmente útil en reacciones de acoplamiento específicas donde tales propiedades son ventajosas .
Comparación Con Compuestos Similares
- Phenylboronic acid
- (3-(Cyclopent-1-en-1-yl)phenyl)boronic acid
- (Cyclopent-1-en-1-yl)boronic acid
Comparison: (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopent-2-en-1-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific coupling reactions where such properties are advantageous .
Propiedades
Fórmula molecular |
C11H13BO2 |
|---|---|
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
(2-cyclopent-2-en-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h1,3-5,7-9,13-14H,2,6H2 |
Clave InChI |
CEWZGLBUYAAKJA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2CCC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



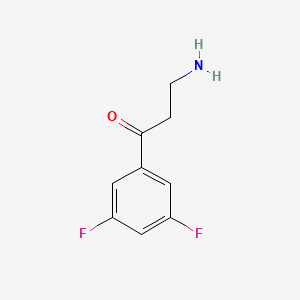

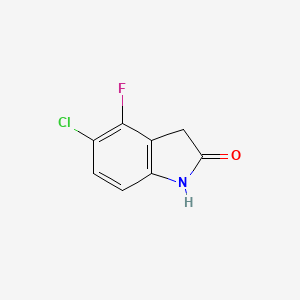
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
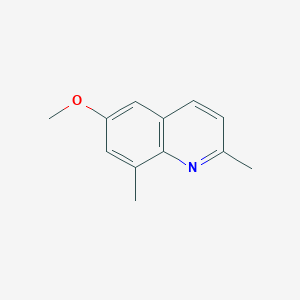

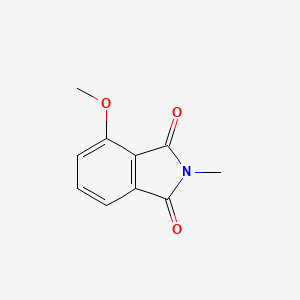
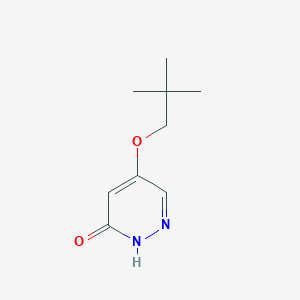

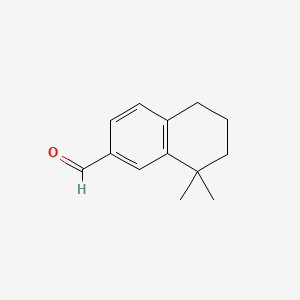

![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

